An In-depth Technical Guide to the Chemical Properties of 4,5,6-trimethylpyrimidin-2-amine
An In-depth Technical Guide to the Chemical Properties of 4,5,6-trimethylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of 4,5,6-trimethylpyrimidin-2-amine (CAS No. 54568-11-5). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of pyrimidine derivatives. This guide covers the compound's physicochemical properties, predicted spectroscopic data, a generalized synthesis protocol, and its known biological activity as a human immunodeficiency virus (HIV) type 1 inhibitor. The information is presented with clarity and precision, including tabulated data and detailed diagrams to facilitate understanding and further research.
Chemical Properties
4,5,6-trimethylpyrimidin-2-amine is a solid organic compound belonging to the aminopyrimidine class.[1] Its core structure consists of a pyrimidine ring substituted with three methyl groups and an amino group.
Physicochemical Data
The quantitative physicochemical properties of 4,5,6-trimethylpyrimidin-2-amine are summarized in Table 1. It is important to note that while some of these properties are derived from experimental observations, others are predicted based on computational models due to the limited availability of published experimental data.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N₃ | [1][2][3] |
| Molecular Weight | 137.18 g/mol | [1] |
| CAS Number | 54568-11-5 | [1] |
| Physical Form | Solid | [1] |
| Boiling Point (Predicted) | 320.3°C at 760 mmHg | [3] |
| Density (Predicted) | 1.08 g/cm³ | [3] |
| Flash Point (Predicted) | 173.5°C | [3] |
| XlogP (Predicted) | 1.0 | [2] |
| InChI | 1S/C7H11N3/c1-4-5(2)9-7(8)10-6(4)3/h1-3H3,(H2,8,9,10) | [1] |
| SMILES | NC1=NC(C)=C(C)C(C)=N1 | [1] |
Safety Information
4,5,6-trimethylpyrimidin-2-amine is classified with the GHS07 pictogram, indicating that it can be harmful.[1] The hazard statement H302 designates it as harmful if swallowed (Acute toxicity, oral, Category 4).[1]
Spectroscopic Data (Predicted)
Predicted ¹H NMR Spectroscopic Data
The predicted ¹H NMR spectrum of 4,5,6-trimethylpyrimidin-2-amine in CDCl₃ is detailed in Table 2.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~ 4.5 - 5.5 | Broad Singlet | 2H | -NH₂ | The chemical shift of amine protons can vary depending on solvent and concentration. |
| ~ 2.3 | Singlet | 6H | C4-CH₃, C6-CH₃ | Protons of the two equivalent methyl groups at positions 4 and 6 of the pyrimidine ring. |
| ~ 2.1 | Singlet | 3H | C5-CH₃ | Protons of the methyl group at position 5 of the pyrimidine ring. |
Predicted ¹³C NMR Spectroscopic Data
The predicted ¹³C NMR spectrum of 4,5,6-trimethylpyrimidin-2-amine in CDCl₃ is detailed in Table 3.
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~ 164 | C2 | Carbon atom of the pyrimidine ring bonded to the amino group. |
| ~ 160 | C4, C6 | Equivalent carbon atoms of the pyrimidine ring bonded to methyl groups. |
| ~ 115 | C5 | Carbon atom of the pyrimidine ring bonded to a methyl group. |
| ~ 24 | C4-CH₃, C6-CH₃ | Carbon atoms of the methyl groups at positions 4 and 6. |
| ~ 15 | C5-CH₃ | Carbon atom of the methyl group at position 5. |
Predicted Infrared (IR) Spectroscopic Data
The predicted key IR absorption bands for 4,5,6-trimethylpyrimidin-2-amine are presented in Table 4.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |
| 3500 - 3300 | Medium-Strong | N-H stretch | Characteristic of the primary amine group. Two bands may be observed due to symmetric and asymmetric stretching. |
| 3000 - 2850 | Medium | C-H stretch | Aliphatic C-H stretching of the methyl groups. |
| 1650 - 1600 | Strong | C=N stretch / N-H bend | Overlapping region for pyrimidine ring C=N stretching and the scissoring vibration of the NH₂ group. |
| 1580 - 1400 | Medium-Strong | C=C stretch | Aromatic-like C=C stretching vibrations within the pyrimidine ring. |
Predicted Mass Spectrometry (MS) Data
The predicted mass spectrum of 4,5,6-trimethylpyrimidin-2-amine would exhibit the molecular ion peak and characteristic fragmentation patterns. This data is summarized in Table 5.
| m/z | Ion | Notes |
| 137 | [M]⁺ | Molecular ion peak. The odd molecular weight is consistent with the nitrogen rule (odd number of nitrogen atoms). |
| 122 | [M - CH₃]⁺ | Loss of a methyl group, a common fragmentation pathway. |
| 110 | [M - HCN]⁺ | Loss of hydrogen cyanide from the pyrimidine ring. |
Experimental Protocols
Generalized Synthesis Protocol
A common and effective method for the synthesis of 2-aminopyrimidines is the condensation of a β-dicarbonyl compound with guanidine.[8] For the synthesis of 4,5,6-trimethylpyrimidin-2-amine, the logical precursors would be 3-methyl-2,4-pentanedione and a guanidine salt.[9]
Reaction: Condensation of 3-methyl-2,4-pentanedione with guanidine hydrochloride.
Materials:
-
3-methyl-2,4-pentanedione[9]
-
Guanidine hydrochloride
-
Sodium ethoxide or another suitable base
-
Ethanol (anhydrous)
-
Diethyl ether
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Guanidine hydrochloride is added to the sodium ethoxide solution and stirred to form free guanidine.
-
3-methyl-2,4-pentanedione is added dropwise to the reaction mixture at room temperature.
-
The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is taken up in water and acidified with hydrochloric acid.
-
The aqueous solution is washed with diethyl ether to remove any unreacted starting material.
-
The aqueous layer is then basified with a sodium hydroxide solution to precipitate the crude product.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
The crude 4,5,6-trimethylpyrimidin-2-amine can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Analysis Protocols
¹H and ¹³C NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire the spectra on a 300 MHz or higher field NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy:
-
For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum using an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).
Biological Activity and Mechanism of Action
4,5,6-trimethylpyrimidin-2-amine has been identified as an inhibitor of human immunodeficiency virus (HIV) type 1. In vitro studies have demonstrated its antiviral activity against HIV-1 strains and cytotoxic effects on HIV-infected cells.
The primary mechanism of action for this compound is the inhibition of the HIV transcriptional elongation factor TFIIS. By binding to this enzyme, 4,5,6-trimethylpyrimidin-2-amine obstructs the process of viral RNA synthesis, which in turn leads to a reduction in virus production. The elongation of transcription in HIV-1 is a critical step regulated by the viral protein Tat, which recruits host cell factors to the viral long terminal repeat (LTR) promoter.[10][11][12] Tat interacts with a TAR RNA element in the nascent viral transcript and recruits the positive transcription elongation factor b (P-TEFb) to phosphorylate RNA Polymerase II, thereby enhancing its processivity.[13][14] TFIIS is also a key player in this process, helping the polymerase to overcome transcriptional pausing and arrest. By inhibiting TFIIS, 4,5,6-trimethylpyrimidin-2-amine introduces a bottleneck in this essential viral process.
Derivatives of 2-aminopyrimidine have also been explored as inhibitors of other key cellular targets, such as Polo-like kinase 4 (PLK4), indicating the potential for this chemical scaffold in anticancer drug discovery.[15]
Visualizations
Proposed Signaling Pathway of HIV-1 Transcription Inhibition
Caption: Proposed mechanism of HIV-1 transcription inhibition by 4,5,6-trimethylpyrimidin-2-amine.
General Experimental Workflow
References
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- 3. 54568-11-5 4,5,6-trimethylpyrimidin-2-amine 4,5,6-trimethylpyrimidin-2-amine - CAS Database [chemnet.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. [PDF] IR and 1H NMR Spectral Studies of some 2-Amino-4-Isopropyl-6-Methoxy-N-Phenylpyrimidine-5-Carboxamides: Assessment of Substituent Effects | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-Aminopyrimidine(109-12-6) 1H NMR [m.chemicalbook.com]
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- 9. 3-Methyl-2,4-pentanedione | C6H10O2 | CID 69949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. The HIV-1 Transcriptional Program: From Initiation to Elongation Control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tat activates human immunodeficiency virus type 1 transcriptional elongation independent of TFIIH kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A New Paradigm in Eukaryotic Biology: HIV Tat and the Control of Transcriptional Elongation | PLOS Biology [journals.plos.org]
- 13. HIV-1 Tat protein increases transcriptional initiation and stabilizes elongation - CSHL Scientific Digital Repository [repository.cshl.edu]
- 14. HIV-1 Tat protein promotes formation of more-processive elongation complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
